

Application Note: Analytical Development for (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

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Compound of Interest

Compound Name: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol

CAS No.: 1460321-45-2

Cat. No.: B2568435

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Introduction & Physicochemical Profiling

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol is a polar, amphoteric pharmaceutical intermediate. Its structural duality—containing a basic pyrimidine core and an acidic phenolic moiety—requires precise pH control during analysis to prevent peak tailing and retention time shifts. Furthermore, the single chiral center at the hydroxyethyl side chain necessitates a robust enantioselective method to quantify the (S)-enantiomer impurity.

Molecular Properties & Challenges

Property	Value (Est.)	Analytical Implication
Formula	C ₆ H ₈ N ₂ O ₂	MW = 140.14 Da
LogP	-0.24	Highly polar; requires high aqueous content or HILIC/Polar-embedded phases.
pKa (Acid)	-6.5 (Phenolic OH)	Mobile phase pH must be < 4.5 to keep the phenol protonated (neutral).
pKa (Base)	-1.5 (Pyrimidine N)	At pH < 2, the ring protonates; at pH > 3, it is neutral.
UV Max	260–270 nm	Pyrimidine transition provides strong detection.

PART 1: Achiral Purity Method (RP-UPLC)

Objective: Quantify chemical purity and separate synthetic impurities (e.g., 2-acetylpyrimidin-5-ol).

Method Design Rationale

Due to the low LogP (0.24), standard C18 columns may suffer from "phase collapse" or poor retention. We utilize a Polar-Embedded C18 or T3-type bonding to ensure retention of the polar analyte while using 100% aqueous start conditions.

Buffer Selection: A pH of 3.0 (Ammonium Formate) is chosen.

- Why? At pH 3.0, the phenolic OH (pKa 6.5) is neutral, and the pyrimidine N (pKa 1.5) is mostly neutral. This prevents ionic interaction with residual silanols and ensures sharp peak shape.

Detailed Protocol

- Instrument: UPLC H-Class or equivalent (Binary Pump).
- Column: Waters HSS T3, 1.8 μ m, 2.1 x 100 mm (or Agilent Zorbax SB-Aq).
- Column Temp: 40°C.
- Detection: UV at 265 nm (Reference 360 nm).
- Flow Rate: 0.4 mL/min.

Mobile Phase:

- A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[\[2\]](#)
- B: Acetonitrile (LC-MS Grade).

Gradient Table:

Time (min)	%A	%B	Curve	Description
0.00	98	2	Initial	Load & Retain Polar Analyte
1.00	98	2	6	Isocratic Hold
6.00	70	30	6	Elute Main Peak & Polar Impurities
8.00	5	95	6	Wash Lipophilic Impurities

| 9.50 | 98 | 2 | 1 | Re-equilibration |

Sample Prep: Dissolve 0.5 mg/mL in Water:MeOH (90:10). Note: High organic diluents will cause peak breakthrough.

PART 2: Chiral Separation Method (SFC)

Objective: Quantify the (S)-enantiomer down to 0.1% levels.

Method Design Rationale

Traditional Normal Phase (Hexane/EtOH) is often poor for pyrimidines due to solubility issues. Supercritical Fluid Chromatography (SFC) is superior here. The alcohol group interacts well with Amylose-based selectors.

- Screening Hit: Chiralpak IA or AD-H usually works for secondary alcohols. However, for polar pyrimidines, Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) often provides better resolution due to hydrogen bonding capabilities of the chlorinated selector.

Detailed Protocol

- Technique: UPC² / SFC.
- Column: Chiralpak IC-3, 3.0 μ m, 4.6 x 150 mm.
- Co-Solvent (B): Methanol with 0.1% Isopropylamine (IPA adds basicity to sharpen the pyrimidine peak).
- Mobile Phase A: CO₂ (SFC Grade).
- Back Pressure: 2000 psi (138 bar).
- Temperature: 40°C.

Isocratic Conditions:

- Flow: 3.0 mL/min.
- Composition: 20% B / 80% A.
- Run Time: 8.0 minutes.

Expected Performance:

- (S)-Enantiomer RT: ~3.2 min

- (R)-Enantiomer RT: ~4.5 min
- Resolution (): > 3.0

PART 3: LC-MS/MS Quantification (Trace Analysis)

Objective: Bioanalytical quantification in plasma or trace genotoxic impurity analysis.

Mass Spectrometry Parameters

- Ionization: ESI Positive Mode (M+H)⁺.
- Source Temp: 500°C.
- Capillary Voltage: 1.5 kV.

MRM Transitions:

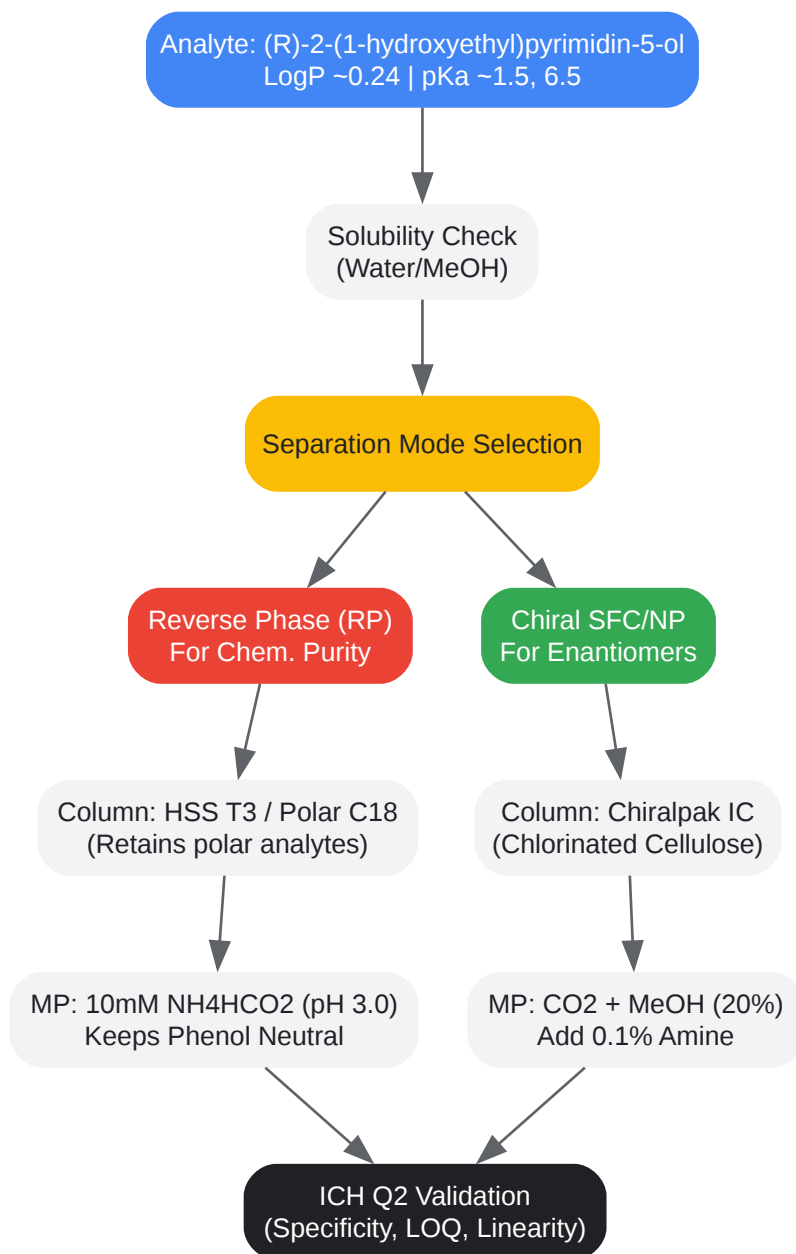
Analyte	Precursor (m/z)	Product (m/z)	Cone (V)	Collision (eV)	Mechanism
Target (R-OH)	141.1	123.1	25	18	Loss of H ₂ O (-18)
Target (Quant)	141.1	96.1	25	28	Loss of C ₂ H ₄ O (Side chain cleavage)

| IS (d3-Analog) | 144.1 | 126.1 | 25 | 18 | Deuterated Internal Standard |

Visualization of Workflows

Method Development Decision Tree

This diagram illustrates the logic flow for selecting the optimal stationary phase based on the amphoteric properties of the analyte.

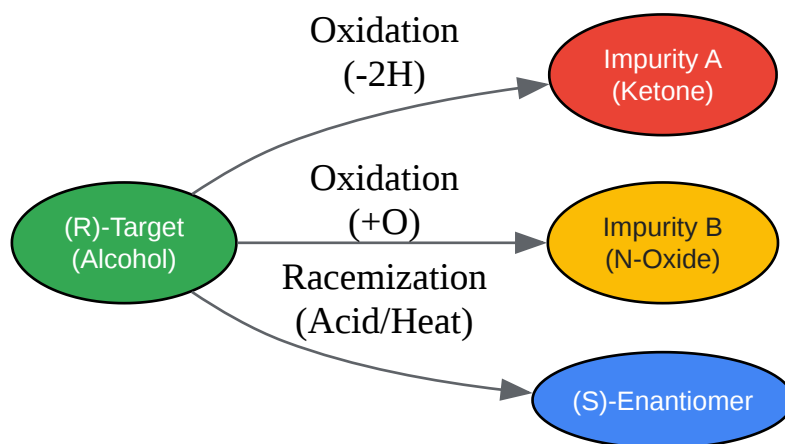


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Caption: Analytical decision matrix prioritizing polar retention for RP-HPLC and hydrogen-bonding interactions for Chiral SFC.

Impurity Fate Map

Understanding potential degradation products is vital for "Specificity" validation.



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Caption: Potential degradation pathways. Impurity A (Ketone) is the primary oxidative degradant.

Validation Protocol (ICH Q2 Aligned)

To ensure the method is "Trustworthy" and "Self-Validating," perform the following:

Specificity (Stress Testing)

Subject the sample to stress conditions to demonstrate that the method can separate the main peak from degradants.

- Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.
- Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. (Watch for pyrimidine ring opening).
- Oxidation: 3% H₂O₂, RT, 4 hours. (Expect N-oxide or Ketone formation).
- Acceptance Criteria: Peak purity (via PDA) > 99.0% for the main peak.

Linearity & Range

- Range: 0.1% (LOQ) to 120% of target concentration.
- Points: 5 concentration levels minimum.

- Acceptance:

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Robustness (Self-Validating Step)

Deliberately vary parameters to prove reliability:

- pH: ± 0.2 units (Critical for this amphoteric molecule).
- Column Temp: $\pm 5^{\circ}\text{C}$.
- Flow Rate: $\pm 10\%$.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing	Interaction between Pyrimidine N and Silanols.	Increase buffer strength (20mM) or add 0.1% TEA if using high pH. Ensure T3/Shield columns are used.
RT Shift	pH instability affecting Phenolic OH ionization.	Verify mobile phase pH is < 4.5 (buffer capacity is key).
Split Peaks	Sample solvent too strong (e.g., 100% MeOH).	Dissolve sample in Mobile Phase A or $<10\%$ Organic.
Chiral Co-elution	Inadequate interaction time.	Lower SFC Back Pressure to 1500 psi or reduce % Co-solvent.

References

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- [3. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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